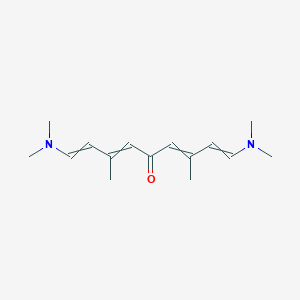
1,9-Bis(dimethylamino)-3,7-dimethylnona-1,3,6,8-tetraen-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,9-Bis(dimethylamino)-3,7-dimethylnona-1,3,6,8-tetraen-5-one is a symmetrical ketocyanine dye known for its unique optical properties. This compound is characterized by its ability to exhibit strong solvatochromic and acidochromic behaviors, making it a valuable subject of study in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,9-Bis(dimethylamino)-3,7-dimethylnona-1,3,6,8-tetraen-5-one typically involves the condensation of appropriate aldehydes or ketones with dimethylamine. One common method includes the reaction of furan-2-carboxaldehyde with ethyl 2-cyano-3-(1H-pyrrol-2-yl)-acrylate in the presence of a catalytic amount of p-toluenesulphonic acid (p-TSA) in dichloromethane, followed by refluxing for several hours .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar condensation reactions under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,9-Bis(dimethylamino)-3,7-dimethylnona-1,3,6,8-tetraen-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: The dimethylamino groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while substitution reactions can yield a variety of substituted derivatives .
Applications De Recherche Scientifique
1,9-Bis(dimethylamino)-3,7-dimethylnona-1,3,6,8-tetraen-5-one has several scientific research applications:
Biology: Investigated for its potential use as a fluorescent probe in biological systems.
Medicine: Explored for its potential therapeutic applications due to its unique electronic properties.
Industry: Utilized in the development of optical sensors and other photophysical applications.
Mécanisme D'action
The mechanism of action of 1,9-Bis(dimethylamino)-3,7-dimethylnona-1,3,6,8-tetraen-5-one involves its ability to undergo intramolecular charge transfer (ICT). This process is influenced by the solvent polarity and the presence of hydrogen-bond donors or acceptors. The compound’s large dipole moment change during electronic transitions allows it to act as a micropolarity and viscosity reporter, making it useful in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Bis-[3-(4-dimethylamino-phenyl)-allylidene-cyclopentanone (DPACP): Another ketocyanine dye with similar optical properties.
2,6-Bis-[3-(4-dimethylamino-phenyl)-allylidene-cyclohexanone (DPACH): Exhibits similar solvatochromic and acidochromic behaviors.
Uniqueness
1,9-Bis(dimethylamino)-3,7-dimethylnona-1,3,6,8-tetraen-5-one is unique due to its symmetrical structure and the presence of dimethylamino groups, which contribute to its strong solvatochromic and acidochromic properties. These characteristics make it particularly valuable for studying ICT processes and developing optical sensors .
Propriétés
Numéro CAS |
86093-86-9 |
|---|---|
Formule moléculaire |
C15H24N2O |
Poids moléculaire |
248.36 g/mol |
Nom IUPAC |
1,9-bis(dimethylamino)-3,7-dimethylnona-1,3,6,8-tetraen-5-one |
InChI |
InChI=1S/C15H24N2O/c1-13(7-9-16(3)4)11-15(18)12-14(2)8-10-17(5)6/h7-12H,1-6H3 |
Clé InChI |
HZBXYWZMYSOJIG-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC(=O)C=C(C)C=CN(C)C)C=CN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4,6-Bis(propan-2-ylamino)-1,3,5-triazin-2-yl]urea](/img/structure/B14406241.png)
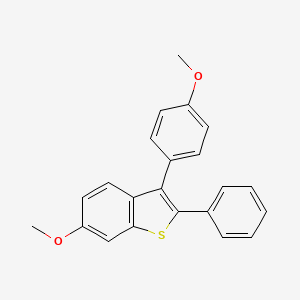
![4-[(Naphthalen-1-yl)oxy]butane-2-sulfonic acid](/img/structure/B14406246.png)
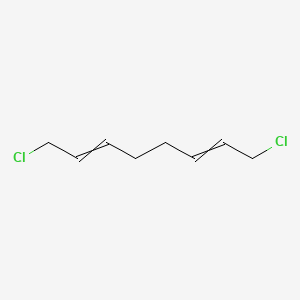




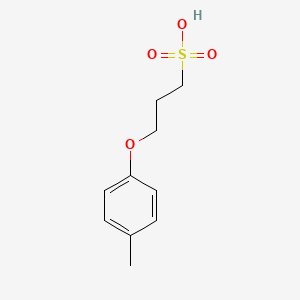
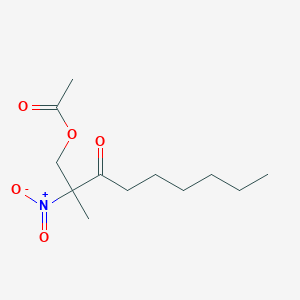
![N-Methyl-5-[3-(2-methylphenoxy)propyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14406312.png)
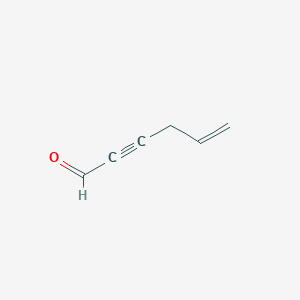
![Disulfide, bis[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]](/img/structure/B14406330.png)
![3-acetyl-1-(acetyloxy)-4-[(2E)-but-2-en-1-yl]naphthalen-2-yl acetate](/img/structure/B14406335.png)
